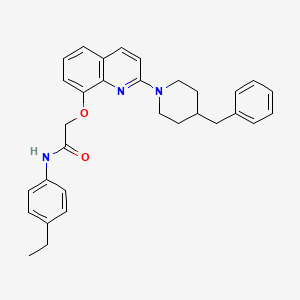

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide

Description

2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide is a synthetic acetamide derivative characterized by a quinoline core substituted with a benzylpiperidine moiety and an acetamide group linked to a 4-ethylphenyl ring.

Properties

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O2/c1-2-23-11-14-27(15-12-23)32-30(35)22-36-28-10-6-9-26-13-16-29(33-31(26)28)34-19-17-25(18-20-34)21-24-7-4-3-5-8-24/h3-16,25H,2,17-22H2,1H3,(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMFUBWWJNAEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide is a complex organic molecule characterized by a quinoline core, a piperidine ring, and an ethyl-substituted phenyl group. Its unique structure suggests potential interactions with various biological targets, prompting interest in its pharmacological properties.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 495.6 g/mol . The presence of functional groups such as the quinoline and piperidine rings indicates its potential bioactivity, particularly in neurological and inflammatory pathways.

| Property | Value |

|---|---|

| Molecular Formula | C31H33N3O3 |

| Molecular Weight | 495.6 g/mol |

| CAS Number | 921860-88-0 |

| Structural Features | Quinoline core, Piperidine ring, Amide bond |

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit anti-inflammatory and analgesic properties. Research suggests that it could interact with specific receptors or enzymes involved in neurological processes, making it a candidate for further pharmacological investigation.

Molecular docking studies have shown that the compound can effectively bind to various receptors, potentially modulating their activity. Such interactions may lead to therapeutic effects, particularly in conditions characterized by inflammation or pain.

Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide:

- Antinociceptive Activity : In rodent models, compounds with similar structural features have demonstrated significant pain relief effects comparable to established analgesics.

- Anti-inflammatory Effects : Compounds featuring the quinoline structure have been shown to inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation.

- Neuroprotective Properties : Some derivatives exhibit protective effects against neurodegeneration, indicating potential applications in treating diseases like Alzheimer’s.

Case Study 1: Analgesic Properties

In a study assessing the analgesic properties of quinoline derivatives, a related compound exhibited an IC50 value of 50 µM against pain models induced by formalin. This suggests that similar compounds may offer effective pain management solutions.

Case Study 2: Anti-inflammatory Effects

A study on anti-inflammatory activity demonstrated that compounds with piperidine and quinoline structures significantly reduced edema in animal models when administered at doses of 10 mg/kg , indicating potential for therapeutic use in inflammatory disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related acetamide derivatives, focusing on substituents, molecular properties, and reported biological activities:

*Estimated based on molecular formula C₂₉H₂₉N₃O₂.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

- The 4-ethylphenyl group in the target compound and analog 4d correlates with reduced immobility time in the FST, a marker of antidepressant-like activity . In contrast, 4-chlorophenyl (4c) and 2-chlorobenzyl () substitutions are associated with wake-promoting or stimulant effects, suggesting that electronic properties (e.g., electron-withdrawing Cl) influence target engagement.

- The benzylpiperidine moiety in the target compound may enhance lipophilicity and CNS penetration compared to benzhydrylsulfonyl/sulfinyl groups in modafinil analogs .

Quinoline Core Modifications: Derivatives with dibromoquinoline () or tetrahydroquinoline () scaffolds exhibit varied solubility and binding affinities. The quinolin-8-yloxy group in the target compound likely facilitates π-π stacking interactions with aromatic residues in biological targets .

Safety and Handling: While safety data for the target compound are absent, analogs like 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide () emphasize standard precautions for acetamide derivatives (e.g., skin/eye irritation protocols) .

Research Findings and Limitations:

- Psychostimulant vs. Antidepressant Profiles: Modafinil analogs with sulfonyl/sulfinyl groups (e.g., 4c) show stimulant effects, whereas the 4-ethylphenyl substitution (4d) aligns with antidepressant-like activity. The target compound’s benzylpiperidine-quinoline scaffold may combine both properties, but empirical validation is needed .

- Anxiogenic Behavior : Most acetamide derivatives in induced anxiety-like effects in the Elevated Plus Maze (EPM), suggesting a common pharmacophore-driven mechanism. Structural optimization may be required to mitigate this .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions such as nucleophilic substitution, amide coupling, and ether bond formation. Critical parameters include:

- Temperature control : Excess heat during quinoline-8-yl ether formation can lead to byproducts like dimerization or oxidation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction yields for amide coupling, while ethers (THF) are preferred for oxygen-sensitive steps .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is essential to isolate the final product from intermediates .

Q. Which analytical techniques are most effective for structural characterization?

A combination of spectroscopic and crystallographic methods is required:

- NMR spectroscopy : and NMR confirm the presence of the benzylpiperidinyl, quinoline, and acetamide moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the acetamide carbonyl (δ ~168 ppm) .

- X-ray crystallography : Resolves ambiguities in stereochemistry, such as the spatial orientation of the benzyl group relative to the piperidine ring .

- Mass spectrometry (HRMS) : Validates the molecular formula (CHNO) with a mass accuracy of <2 ppm .

Q. How can initial biological activity be evaluated in neurotransmitter systems?

Use in vitro assays targeting receptors/transporters:

- Radioligand binding assays : Screen for affinity at dopamine D or serotonin 5-HT receptors using -spiperone or -ketanserin .

- Uptake inhibition : Test inhibition of monoamine transporters (e.g., DAT, SERT) in transfected HEK-293 cells .

- Functional assays : Measure cAMP modulation in cells expressing GPCRs to assess agonist/antagonist activity .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on modifying three regions:

- Piperidine substituents : Replace the benzyl group with cyclohexyl or fluorobenzyl to assess steric/electronic effects on receptor binding .

- Quinoline core : Introduce electron-withdrawing groups (e.g., Cl at C-6) to enhance metabolic stability .

- Acetamide tail : Replace the 4-ethylphenyl group with heteroaromatics (e.g., pyridyl) to improve solubility . Methodology : Synthesize analogs, then compare IC values in receptor-binding assays and logP values for lipophilicity .

Q. What computational approaches predict binding modes and pharmacokinetics?

- Molecular docking (AutoDock Vina) : Model interactions with D receptors using PDB 6CM4. The benzylpiperidine group likely occupies the orthosteric pocket, while the quinoline core stabilizes via π-π stacking .

- DFT calculations (Gaussian 16) : Compute electrostatic potential maps to identify nucleophilic/electrophilic regions for metabolic predictions .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns to prioritize analogs .

Q. How to resolve contradictions in activity data across structural analogs?

Example: If analog A (4-chlorophenyl) shows higher D affinity than analog B (4-methylphenyl), but lower bioavailability:

- Hypothesis : Chlorine enhances receptor binding but increases logP, reducing solubility.

- Testing :

Measure logD (octanol-water) to confirm hydrophobicity trends.

Perform parallel artificial membrane permeability assays (PAMPA) to compare intestinal absorption .

Use cryo-EM to verify if chlorine induces conformational changes in the receptor .

Q. What strategies improve aqueous solubility without compromising activity?

- Prodrug design : Introduce phosphate esters at the acetamide oxygen, which hydrolyze in vivo .

- Co-crystallization : Use co-formers like succinic acid to create salts with enhanced dissolution rates .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

Q. How to predict and validate metabolic pathways?

- In silico prediction (Meteor Nexus) : Identify likely sites of oxidation (quinoline C-3) and glucuronidation (acetamide NH) .

- In vitro validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS. Key Phase I metabolites include hydroxylated benzylpiperidine and N-deethylated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.